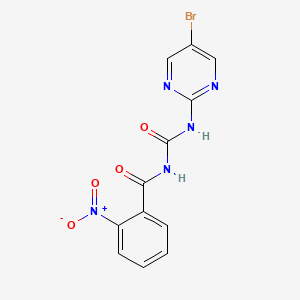
N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide is an organic compound that features a bromopyrimidine moiety linked to a nitrobenzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide typically involves the reaction of 5-bromopyrimidine with 2-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamoyl linkage .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as bromination, nitration, and subsequent coupling reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide undergoes various chemical reactions including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling: Palladium-catalyzed cross-coupling reactions using ligands like triphenylphosphine.
Major Products Formed
Substitution: Formation of various substituted pyrimidines.
Reduction: Conversion to N-((5-aminopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide.
Coupling: Formation of biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-Bromopyrimidin-2-yl)acetamide
- tert-Butyl N-(5-bromopyrimidin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate
Uniqueness
N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide is unique due to its specific combination of a bromopyrimidine and a nitrobenzamide moiety. This structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
111604-42-3 |
|---|---|
Molekularformel |
C12H8BrN5O4 |
Molekulargewicht |
366.13 g/mol |
IUPAC-Name |
N-[(5-bromopyrimidin-2-yl)carbamoyl]-2-nitrobenzamide |
InChI |
InChI=1S/C12H8BrN5O4/c13-7-5-14-11(15-6-7)17-12(20)16-10(19)8-3-1-2-4-9(8)18(21)22/h1-6H,(H2,14,15,16,17,19,20) |
InChI-Schlüssel |
UKBJYUKGTUVOHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=NC=C(C=N2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


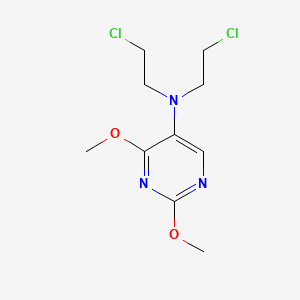
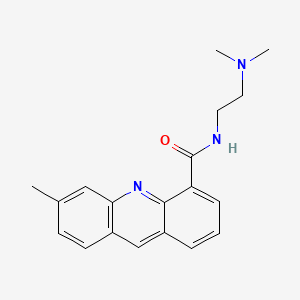
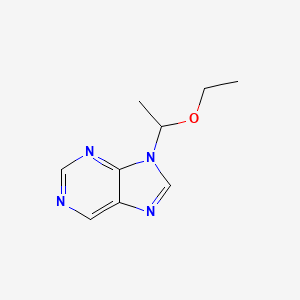
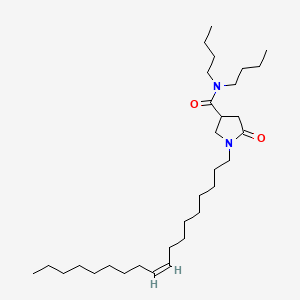

![4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide](/img/structure/B12920821.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-](/img/structure/B12920828.png)
![Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-](/img/structure/B12920829.png)
![3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920835.png)
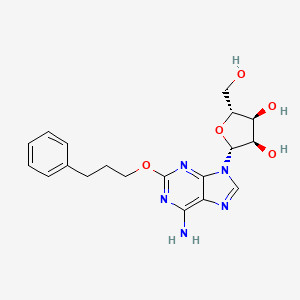
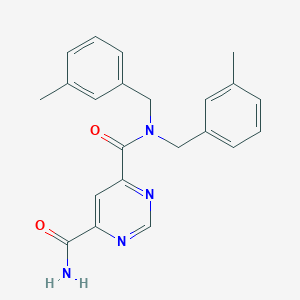

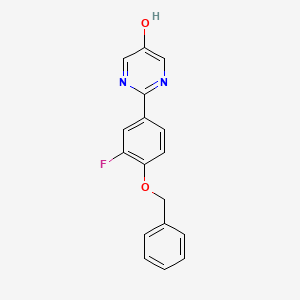
![2-Chloro-3-methyl-4-((1S,3S,5S)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12920864.png)
